molecular formula C26H22N2O4 B2957982 2-(3-benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2-methoxyphenyl)acetamide CAS No. 897624-58-7

2-(3-benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2957982
CAS No.: 897624-58-7
M. Wt: 426.472
InChI Key: ZTVJXSGBXOCSLE-UHFFFAOYSA-N
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Description

2-(3-benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Acetamide Formation: The final step involves the reaction of the quinoline derivative with 2-methoxyphenylacetic acid or its derivatives under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(3-benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones to alcohols or amides to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating diseases such as malaria, cancer, and bacterial infections.

    Industry: Utilized in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit key enzymes involved in disease pathways.

    DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes.

    Receptor Binding: The compound may bind to specific receptors, modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)acetamide
  • 6-methyl-2-(4-oxo-1,4-dihydroquinolin-1-yl)acetamide
  • N-(2-methoxyphenyl)-2-(4-oxo-1,4-dihydroquinolin-1-yl)acetamide

Uniqueness

2-(3-benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2-methoxyphenyl)acetamide is unique due to the specific combination of functional groups and its potential biological activities. The presence of the benzoyl and methoxyphenyl groups may enhance its binding affinity and specificity towards molecular targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

2-(3-benzoyl-6-methyl-4-oxoquinolin-1-yl)-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O4/c1-17-12-13-22-19(14-17)26(31)20(25(30)18-8-4-3-5-9-18)15-28(22)16-24(29)27-21-10-6-7-11-23(21)32-2/h3-15H,16H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVJXSGBXOCSLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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